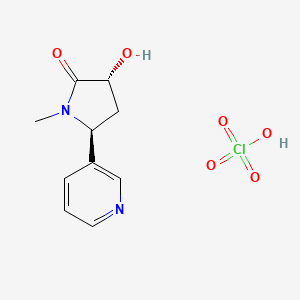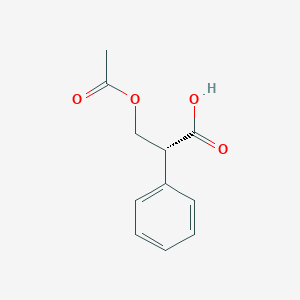![molecular formula C9H12F2O3 B13441853 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one involves multiple steps. One common method includes the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with nucleophiles to form highly fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include fluoromalonaldehydic acid, fluoromalonic acid, and various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one involves its interaction with molecular targets and pathways. For example, its degradation product, fluoromalonaldehydic acid, inhibits the Krebs cycle by forming fluoroacetate, which interferes with cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: This compound has a similar spiro structure but lacks the fluorine atoms.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone: Another spiro compound with different functional groups and properties.
Uniqueness
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H12F2O3 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2,3-difluoro-1,5-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H12F2O3/c10-6-7(11)13-9(14-8(6)12)4-2-1-3-5-9/h6-7H,1-5H2 |
InChI-Schlüssel |
LBRHWFYTFZNNTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC(C(C(=O)O2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


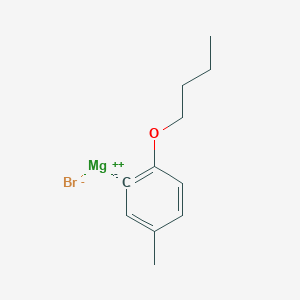
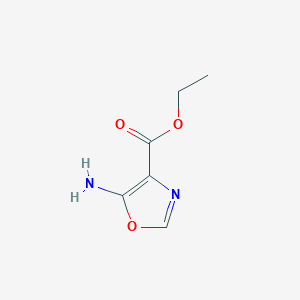
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
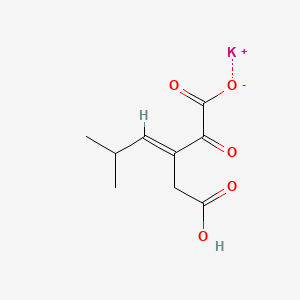
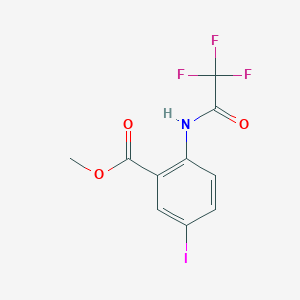
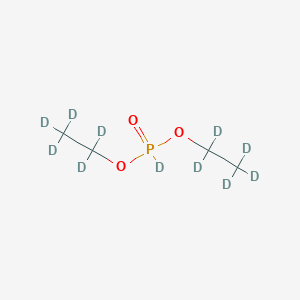
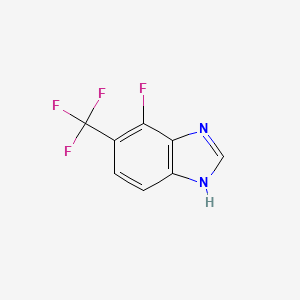
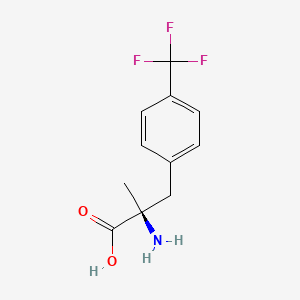
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
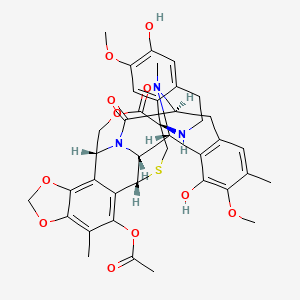
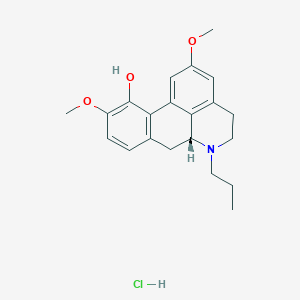
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
